REACTION_CXSMILES
|
NNC(=[N:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21])C1C=CC(S(C)(=O)=O)=CC=1.[O:22]=S(Cl)Cl.[Cl:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[NH2:33].C(N(CC)CC)C.Cl>C(Cl)Cl.C(OCC)(=O)C>[Cl:21][C:16]1[CH:17]=[CH:18][C:19]([C:20]([NH:33][C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[Cl:26])=[O:22])=[N:14][CH:15]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM (20 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a light yellow solid
|
Type
|
CUSTOM
|
Details
|
5-chloro-N-(2-chlorophenyl)pyridine-2-carboxamide 6 was used for the next step without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=NC1)C(=O)NC1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |